(2-Chloro-4,5-difluorophenyl)(2-methyl-4-(4-nitrophenyl)piperazin-1-yl)methanone
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Overview
Description
(2-Chloro-4,5-difluorophenyl)(2-methyl-4-(4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features a combination of chloro, difluoro, and nitrophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)(2-methyl-4-(4-nitrophenyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4,5-difluorobenzene with a suitable reagent to introduce the piperazine ring.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-methyl-4-(4-nitrophenyl)piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,5-difluorophenyl)(2-methyl-4-(4-nitrophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-4,5-difluorophenyl)(2-methyl-4-(4-nitrophenyl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2-Chloro-4,5-difluorophenyl)(2-methyl-4-(4-nitrophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4,5-difluorophenyl)(4-ethyl-1-piperazinyl)methanone
- (2-Chloro-4,5-difluorophenyl)(4-methyl-1-piperidinyl)methanone
- (2-chloro-4,5-difluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (2-Chloro-4,5-difluorophenyl)(2-methyl-4-(4-nitrophenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[2-methyl-4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O3/c1-11-10-22(12-2-4-13(5-3-12)24(26)27)6-7-23(11)18(25)14-8-16(20)17(21)9-15(14)19/h2-5,8-9,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINWULXYRTFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=C(C=C2Cl)F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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